4-Amino-3-(cyclopropylmethyl-amino)-benzoic acid tert-butyl ester
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Overview
Description
4-Amino-3-(cyclopropylmethyl-amino)-benzoic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core with an amino group at the 4-position and a cyclopropylmethyl-amino group at the 3-position, along with a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(cyclopropylmethyl-amino)-benzoic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration and Reduction: The benzoic acid derivative undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Cyclopropylmethylation: The amino group at the 3-position is then reacted with cyclopropylmethyl halide under basic conditions to form the cyclopropylmethyl-amino group.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(cyclopropylmethyl-amino)-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Amino-3-(cyclopropylmethyl-amino)-benzoic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(cyclopropylmethyl-amino)-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(methylamino)-benzoic acid tert-butyl ester: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
4-Amino-3-(ethylamino)-benzoic acid tert-butyl ester: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
4-Amino-3-(cyclopropylmethyl-amino)-benzoic acid tert-butyl ester is unique due to the presence of the cyclopropylmethyl group, which can confer distinct steric and electronic properties. This uniqueness can result in different reactivity and binding characteristics compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-amino-3-(cyclopropylmethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)11-6-7-12(16)13(8-11)17-9-10-4-5-10/h6-8,10,17H,4-5,9,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMSRHIIUAWWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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